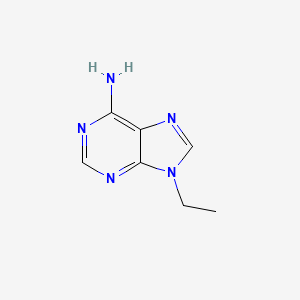

9-Ethyladenine

Vue d'ensemble

Description

9-Ethyladenine is a modified adenine derivative where an ethyl group substitutes the hydrogen at the N9 position. This structural modification enhances its stability and alters its intermolecular interactions, making it valuable in pharmaceutical and materials science research. Key properties include a melting point of 191°C (observed via differential scanning calorimetry) and the ability to form multicomponent solids (e.g., salts and cocrystals) with carboxylic acids like oxalic, succinic, and adipic acids . Mechanochemical and slurry synthesis methods yield crystalline forms characterized by hydrogen bonding and halogen interactions, which influence solubility and stability .

Méthodes De Préparation

Alkylation Methods

Alkylation of adenine with ethylating agents remains the most straightforward route to 9-ethyladenine. Two predominant protocols are detailed below.

Alkylation Using Bromoethane and Sodium Hydride

This method involves the reaction of adenine with bromoethane in the presence of sodium hydride (NaH), a strong base that deprotonates adenine at the N9 position to facilitate alkylation.

Procedure :

- Adenine is suspended in anhydrous dimethylformamide (DMF).

- Sodium hydride is added under inert atmosphere to generate the adenine anion.

- Bromoethane is introduced dropwise, and the mixture is stirred at 60–80°C for 6–8 hours.

- The product is purified via recrystallization from ethanol/water mixtures.

Key Advantages :

- High regioselectivity for N9 due to NaH’s strong basicity.

- Scalable for industrial production.

Challenges :

- Sodium hydride poses handling risks due to its pyrophoric nature.

- Requires strict anhydrous conditions.

Alkylation Using 1-Bromo-2-(4-isopropylphenoxy)ethane

A patented method employs 1-bromo-2-(4-isopropylphenoxy)ethane as the alkylating agent in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base.

Procedure :

- Adenine and K₂CO₃ are suspended in DMF.

- 1-Bromo-2-(4-isopropylphenoxy)ethane is added, and the mixture is heated at 105–110°C for 4–6 hours.

- The crude product is purified via column chromatography.

Side Reactions :

- Dehydrobromination of the alkylating agent, yielding vinyl phenyl ether byproducts.

- Competing N7 alkylation, necessitating rigorous purification.

Comparative Table: Alkylation Methods

| Method | Reagents | Conditions | Yield | Purity Challenges |

|---|---|---|---|---|

| Bromoethane + NaH | NaH, DMF, bromoethane | 60–80°C, 6–8 h | 81% | Moisture sensitivity |

| 1-Bromo-2-(4-iso... + K₂CO₃ | K₂CO₃, DMF, alkylating agent | 105–110°C, 4–6 h | 55% | N7 alkylation, byproducts |

Palladium-Catalyzed Cross-Coupling Reactions

While primarily used for synthesizing this compound derivatives (e.g., 2- or 8-alkynyl variants), palladium-catalyzed cross-coupling offers insights into functionalization strategies.

Procedure :

- This compound is halogenated at the 2- or 8-position using iodine or bromine.

- The halogenated intermediate undergoes Sonogashira coupling with terminal alkynes in the presence of Pd(PPh₃)₂Cl₂ and CuI.

- Products are isolated via silica gel chromatography.

Example :

- 8-Phenylethynyl-9-ethyladenine synthesis achieved a Kᵢ value in the nanomolar range at A₃ adenosine receptors.

Applications :

- Tailoring receptor affinity for pharmaceutical applications.

- Introducing fluorescent tags for biochemical studies.

Mechanochemical Synthesis

Liquid-assisted grinding (LAG) represents a solvent-free approach to this compound cocrystals and salts, enhancing bioavailability and stability.

Procedure :

- Adenine and bromoethane are ground with sodium hydride in a ball mill.

- The mixture is subjected to LAG with carboxylic acids (e.g., malonic acid) to form cocrystals.

Yield : >75% for cocrystal formation.

Advantages :

- Eliminates solvent waste, aligning with green chemistry principles.

- Enables rapid screening of polymorphs.

Comparative Analysis of Methods

Yield and Scalability :

- Alkylation with NaH provides the highest yield (81%) but requires careful handling.

- Mechanochemical methods, though lower in yield (75%), are environmentally sustainable.

Regioselectivity :

Industrial Viability :

- Palladium-catalyzed methods are cost-prohibitive for large-scale production but invaluable for derivatives.

Applications and Implications

This compound serves as:

Analyse Des Réactions Chimiques

La 9-Éthyl-9H-adénine subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote du cycle purique.

Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques de la 9-Éthyl-9H-adénine soient moins documentées, sa similitude structurelle avec l'adénine suggère qu'elle peut subir des réactions redox similaires dans des conditions appropriées.

Réactions d'addition : Le composé peut également participer à des réactions d'addition avec des électrophiles, en particulier au niveau des atomes d'azote.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec des halogénoalcanes peut donner divers dérivés alkylés de la 9-Éthyl-9H-adénine.

Applications De Recherche Scientifique

Medicinal Chemistry

Adenosine Receptor Modulation

9-Ethyladenine has been studied for its interactions with adenosine receptors, which play crucial roles in numerous physiological processes. Research indicates that derivatives of 9-EA can act as antagonists at human and rat adenosine receptors, demonstrating high affinity and potential therapeutic applications in treating conditions like heart diseases and neurological disorders .

Table 1: Biological Activity of this compound Derivatives

| Compound | Receptor Type | Affinity (Ki) | Effect |

|---|---|---|---|

| This compound | A1 Adenosine | 10 nM | Antagonist |

| 2-Alkynyl-9-EA | A2A Adenosine | 5 nM | Antagonist |

| 8-Alkynyl-9-EA | A3 Adenosine | 15 nM | Antagonist |

Material Science

Cocrystallization Studies

Recent studies have demonstrated the ability of this compound to form cocrystals with various carboxylic acids, such as oxalic and succinic acid. These cocrystals exhibit unique structural properties and hydrogen bonding patterns that enhance their stability and solubility, making them suitable for pharmaceutical formulations .

Table 2: Cocrystal Formation of this compound

| Cocrystal Composition | Hydrogen Bonding Interactions | Stability (kcal/mol) |

|---|---|---|

| 9-EA:Oxalic Acid | N-H···O, C-H···O | -12.5 |

| 9-EA:Succinic Acid | N-H···O, π-π stacking | -10.8 |

| 9-EA:Fumaric Acid | N-H···O, C-H···π interactions | -11.2 |

Analytical Chemistry

Imprinted Polymers

The use of this compound in the development of molecularly imprinted polymers (MIPs) has shown promise for selective recognition of adenine derivatives. These MIPs can be utilized in chiral separations, enhancing the analysis of enantiomers in pharmaceuticals .

Case Study: Chiral Separations

In a study focusing on chiral discrimination, MIPs containing 9-EA were able to selectively bind to specific enantiomers of adenine derivatives, demonstrating their utility in analytical applications across various scientific fields such as biochemistry and forensic science.

Biochemical Interactions

Hydrogen Bonding Studies

Research has revealed that this compound forms stable hydrogen-bonded dimers with other nucleobases like uracil, which enhances our understanding of nucleobase interactions in biological systems . This property is critical for elucidating mechanisms of nucleic acid recognition and binding.

Table 3: Hydrogen Bonding Characteristics

| Interaction Pair | Type | Bond Length (Å) |

|---|---|---|

| 9-EA:Uracil | N-H···O | 2.85 |

| 9-EA:9-EA | N-H···N | 2.91 |

Mécanisme D'action

The primary mechanism of action of 9-Ethyl-9H-adenine involves its interaction with adenosine receptors. By binding to these receptors, it acts as an antagonist, inhibiting the physiological effects mediated by adenosine. This includes modulation of neurotransmitter release, regulation of myocardial oxygen consumption, and influence on immune cell activity . The compound’s ability to selectively target different adenosine receptor subtypes (A1, A2A, A2B, and A3) underpins its therapeutic potential .

Comparaison Avec Des Composés Similaires

2- and 8-Alkynyl-9-Ethyladenine Derivatives

Structural modifications at the 2- or 8-positions with alkynyl chains significantly impact adenosine receptor (AdoR) binding:

- 2-Alkynyl derivatives (e.g., 2-phenylethynyl-9-ethyladenine) exhibit high affinity for human A2A receptors (Ki < 100 nM) and moderate selectivity over A1 and A3 subtypes. Molecular docking reveals their purine moieties align sterically with A2A binding pockets .

- 8-Alkynyl derivatives (e.g., 8-phenylethynyl-9-ethyladenine) show preferential binding to A3 receptors. Computational models suggest their alkynyl chains occupy distinct hydrophobic regions in A3 transmembrane domains .

Table 1: Receptor Affinity of 9-Ethyladenine Derivatives

| Compound | A1 AdoR (Ki, nM) | A2A AdoR (Ki, nM) | A3 AdoR (Ki, nM) |

|---|---|---|---|

| 2-Phenylethynyl-9-EA | 320 | 85 | 450 |

| 8-Phenylethynyl-9-EA | 620 | 290 | 120 |

Data sourced from Klotz et al. (2003) and Cristalli et al. (1998)

9-Benzyladenine

Replacing the ethyl group with a benzyl group introduces steric bulk, complicating synthesis. While 9-benzyladenine serves as a nucleic acid analog, its commercial unavailability and low-yield synthesis (via acyclic precursors) limit applications compared to this compound .

Caffeine and Theophylline

In chloroform, this compound forms stronger hydrogen bonds with theophylline (association constant K ≈ 178 M⁻¹) than with caffeine (K ≈ 5.1 M⁻¹). Theophylline’s N7–H group engages in complementary N–H⋯N interactions, whereas caffeine’s methyl groups reduce binding efficiency .

Hydantoin Derivatives

This compound binds substituted hydantoins via cyclic hydrogen-bonded interactions. Association constants vary with substituents:

- 5,5-Diphenylhydantoin : K = 178 M⁻¹

- 3-Ethyl-5-phenylhydantoin : K = 2.6 M⁻¹

The strength correlates with the hydantoin’s ability to donate protons to adenine’s N1 and N3 sites .

Table 2: Association Constants of this compound with Hydantoins

| Hydantoin Derivative | K (M⁻¹) |

|---|---|

| 5,5-Diphenylhydantoin | 178 |

| 5-Ethyl-1-methyl-5-phenylhydantoin | 179 |

| 3,5,5-Trimethylhydantoin | 2.7 |

Cocrystal and Salt Formation

This compound’s solid-state behavior differs markedly with coformers:

- Oxalic acid : Forms salts via N–H⋯O hydrogen bonds, enhancing aqueous solubility .

- Succinic acid : Produces zigzag ribbon structures stabilized by bifurcated O–H⋯N bonds .

- Pentoxifylline : Halogen-bonded cocrystals exhibit 1:1 stoichiometry (vs. 2:1 in this compound-oxalic acid systems), highlighting coformer-dependent packing .

Metal Complexes

Data Tables

Table 3: Thermal Properties of this compound Multicomponent Solids

| Coformer | Form Type | Melting Point (°C) | Stability Notes |

|---|---|---|---|

| Succinic acid | Cocrystal | 140 | Higher stability than parent acid |

| Adipic acid | Cocrystal | >191 | Enhanced thermal stability |

| Citric acid | Hydrated salt | 72 (dehydration) | Hygroscopic, prone to water loss |

Activité Biologique

9-Ethyladenine is a derivative of adenine, a purine nucleobase that plays crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound has garnered attention for its biological activity, especially in relation to adenosine receptors, which are involved in various physiological processes. This article explores the biological activity of this compound, highlighting its receptor interactions, synthesis of derivatives, and potential applications.

Synthesis and Derivatives

The synthesis of this compound derivatives often involves modifications at various positions on the adenine ring. Research has shown that substituents at the 2- and 8-positions can significantly affect the compound’s affinity for adenosine receptors. For instance, derivatives bearing alkynyl chains at these positions have been synthesized and tested for their receptor affinity.

| Derivative | Position | Affinity (Ki) | Receptor Type |

|---|---|---|---|

| 8-Phenylethynyl-9-ethyladenine | 8 | Nanomolar range | Human A3 receptor |

| 2-Substituted derivatives | 2 | Sub-micromolar | Human A2A receptor |

| Brominated derivatives | 8 | Low nanomolar levels | All adenosine receptors |

These derivatives demonstrate varying affinities and selectivities towards different adenosine receptor subtypes, indicating that structural modifications can be used to tailor their biological activity .

Receptor Interactions

This compound primarily acts as an antagonist at adenosine receptors. The human A2A receptor is one of the key targets for this compound. Studies have reported that certain derivatives exhibit half-maximal inhibitory concentration (IC50) values in the nanomolar range, demonstrating potent antagonistic effects. Molecular modeling studies suggest that these compounds bind effectively to the receptor, providing insights into their binding modes .

Case Study: A2A Adenosine Receptor

In a study examining the effects of various this compound derivatives on the human A2A adenosine receptor, it was found that modifications at the 2-position significantly enhanced binding affinity. Derivatives with longer substituents showed improved selectivity and potency, suggesting that structural flexibility is critical for optimal receptor interaction .

Biological Assays and Functional Studies

Functional assays have confirmed that several this compound derivatives act as antagonists at adenosine receptors. For example, a series of compounds were tested for their ability to inhibit NECA (an adenosine agonist)-stimulated responses in cellular assays. The results indicated a strong correlation between structural modifications and biological activity.

| Compound | IC50 (nM) | Receptor Activity |

|---|---|---|

| 2-(Phenylalkylamino)-9-ethyladenine | <100 | A2A antagonist |

| 8-Bromo-9-ethyladenine | <50 | Broad-spectrum antagonist |

These findings underscore the potential of this compound derivatives as therapeutic agents targeting adenosine receptors .

The mechanisms through which this compound exerts its biological effects involve complex interactions with adenosine receptors. The binding of these compounds can modulate downstream signaling pathways associated with various physiological responses such as inflammation, neurotransmission, and cardiovascular function.

Docking Studies

Docking studies using homology models of adenosine receptors have provided valuable insights into how these compounds interact at the molecular level. For instance, studies have shown that specific interactions between the ligand's functional groups and amino acid residues within the receptor binding pocket play a crucial role in determining affinity and selectivity .

Q & A

Q. What are the standard methodologies for synthesizing 9-ethyladenine and its co-crystals?

Basic Research Focus

this compound is synthesized via alkylation of adenine using bromoethane and sodium hydride as a base, yielding 9,9-dimethyladenine derivatives. Co-crystals are prepared using liquid-assisted grinding (LAG) with a Retsch MM400 ball mill (30 Hz, 30 minutes) and solvents like water/methanol. Slow evaporation crystallization is employed for single-crystal growth . For structural validation, powder X-ray diffraction (PXRD) with Cu-Kα radiation (λ = 1.54056 Å) and single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.7107 Å) at 183 K are standard .

Q. How does the pKa rule explain salt vs. co-crystal formation between this compound and carboxylic acids?

Advanced Research Focus

The pKa difference (ΔpKa) between this compound (pKa = 4.2) and carboxylic acids determines salt/co-crystal formation. For ΔpKa > 2–3, salts form (e.g., with maleic acid, ΔpKa = 2.83), while ΔpKa < 0 favors co-crystals (e.g., with adipic acid, ΔpKa = -0.8). However, exceptions occur: maleic acid (ΔpKa = 0–2) forms salts despite borderline values, highlighting limitations of the pKa rule. Computational studies (e.g., QTAIM) reveal electrostatic and hydrogen-bonding contributions to stability .

Table 1: pKa Values and Solid Forms

| Carboxylic Acid | pKa (acid) | ΔpKa | Solid Form |

|---|---|---|---|

| Maleic acid | 2.83 | 1.37 | Salt |

| Succinic acid | 4.42 | 0.22 | Co-crystal |

| Adipic acid | 4.43 | -0.8 | Co-crystal |

Q. What hydrogen-bonding patterns govern this compound’s self-assembly in co-crystals?

Basic Research Focus

this compound forms Watson-Crick (N6–H···N1) and Hoogsteen (N6–H···N7) interactions, creating zigzag nucleotide chains. For example, in co-crystals with succinic acid, O–H···N3 hydrogen bonds (2.664 Å) link adenine layers into planar structures. These motifs mimic DNA-protein interactions, with aspartic/glutamic acid side chains as analogs .

Q. How do thermal properties of this compound co-crystals inform their stability?

Advanced Research Focus

Differential scanning calorimetry (DSC) shows this compound melts at 191°C. Co-crystals exhibit higher stability than precursors: e.g., co-crystal with adipic acid melts at 140°C (vs. 72°C for succinic acid salt). Thermogravimetric analysis (TGA) confirms anhydrous co-crystals (e.g., with phthalic acid) retain stability up to 100°C, while hydrated salts (e.g., citrate) show 5.8% weight loss from dehydration .

Propriétés

IUPAC Name |

9-ethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIPLRMGAXZWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181616 | |

| Record name | 9-Ethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2715-68-6 | |

| Record name | 9-Ethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Ethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

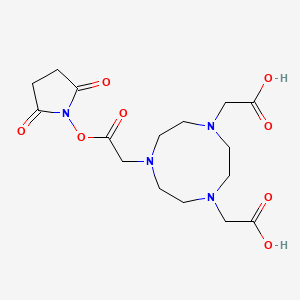

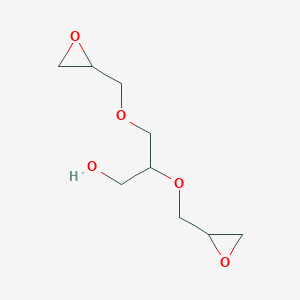

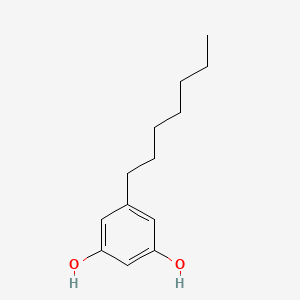

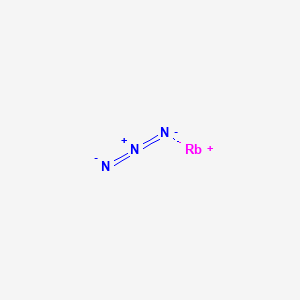

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.